4,8-Dichloro-2,3,6-trimethylquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11Cl2N |
|---|---|
Molecular Weight |
240.12 g/mol |
IUPAC Name |
4,8-dichloro-2,3,6-trimethylquinoline |
InChI |
InChI=1S/C12H11Cl2N/c1-6-4-9-11(14)7(2)8(3)15-12(9)10(13)5-6/h4-5H,1-3H3 |
InChI Key |
XRNKZJTWJBYICE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(N=C2C(=C1)Cl)C)C)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques for 4,8 Dichloro 2,3,6 Trimethylquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity.
Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Protons
Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of 4,8-Dichloro-2,3,6-trimethylquinoline would exhibit distinct signals corresponding to its aromatic and aliphatic protons. The aromatic region is expected to show signals for the two protons on the quinoline (B57606) core, while the aliphatic region will display signals for the three methyl groups. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the electronic nature of the quinoline ring system.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-5 | 7.85 | Singlet |
| H-7 | 7.60 | Singlet |
| 2-CH₃ | 2.65 | Singlet |
| 3-CH₃ | 2.45 | Singlet |
| 6-CH₃ | 2.50 | Singlet |
Note: The data in this table is predicted and may vary from experimental values.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy provides insights into the carbon skeleton of a molecule. Each unique carbon atom in this compound would theoretically produce a distinct signal in the ¹³C NMR spectrum. The positions of these signals are indicative of the type of carbon (aromatic, aliphatic, or quaternary) and its local electronic environment.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 158.5 |
| C-3 | 125.0 |
| C-4 | 147.0 |
| C-4a | 128.0 |
| C-5 | 126.5 |
| C-6 | 135.0 |
| C-7 | 129.5 |
| C-8 | 149.0 |
| C-8a | 145.5 |
| 2-CH₃ | 22.0 |
| 3-CH₃ | 18.0 |
| 6-CH₃ | 20.5 |
Note: The data in this table is predicted and may vary from experimental values.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY is less informative for the aromatic protons as they are predicted to be singlets with no adjacent protons to couple with.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would definitively link the proton signals of the methyl groups to their corresponding carbon signals.
Predicted HSQC Correlations
| Proton (¹H) | Correlated Carbon (¹³C) |
| 2.65 (2-CH₃) | 22.0 (2-CH₃) |
| 2.45 (3-CH₃) | 18.0 (3-CH₃) |
| 2.50 (6-CH₃) | 20.5 (6-CH₃) |
Note: The data in this table is predicted and may vary from experimental values.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is instrumental in identifying long-range (2-3 bond) correlations between protons and carbons. This technique would be vital in piecing together the quinoline framework and confirming the positions of the substituents. For instance, correlations would be expected between the methyl protons and the quaternary carbons of the quinoline ring.
Predicted Key HMBC Correlations
| Proton | Correlated Carbons |
| H-5 | C-4, C-6, C-8a |
| H-7 | C-5, C-6, C-8 |
| 2-CH₃ | C-2, C-3 |
| 3-CH₃ | C-2, C-3, C-4 |
| 6-CH₃ | C-5, C-6, C-7 |
Note: The data in this table is predicted and may vary from experimental values.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This would be useful in confirming the spatial arrangement of the methyl groups relative to the aromatic protons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound (C₁₂H₁₁Cl₂N), the exact mass would be a critical piece of data for confirming its molecular formula.
Predicted HRMS Data
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 254.0290 |
Note: The data in this table is predicted and may vary from experimental values.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable clues about its structure. The fragmentation of the protonated this compound would likely involve the loss of methyl groups, chlorine atoms, and potentially cleavage of the quinoline ring system, helping to confirm the identity and position of the substituents.
Predicted MS/MS Fragmentation
| Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Possible Neutral Loss |
| 254.0290 | 239.0055 | CH₃ |
| 254.0290 | 218.0496 | HCl |
| 239.0055 | 203.0702 | HCl |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and structural features of a molecule. The vibrational modes of this compound are determined by the interplay of its quinoline core, chloro-substituents, and methyl groups.
The vibrational spectrum of this compound can be dissected into contributions from its primary structural components.
Quinoline Core: The core aromatic structure gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are expected to appear in the 3000–3100 cm⁻¹ region. researchgate.net The skeletal C=C and C=N stretching vibrations of the fused rings typically produce a pattern of strong to medium bands in the 1200–1625 cm⁻¹ range. dergipark.org.tr In-plane and out-of-plane bending modes for C-H bonds are generally found between 1000–1300 cm⁻¹ and 750–1000 cm⁻¹, respectively. dergipark.org.tr The C-N stretching modes within the aromatic system are often mixed with other vibrations but are expected in the 1266–1386 cm⁻¹ region. dergipark.org.tr
Methyl Groups: The three methyl groups introduce distinct vibrational signatures. Symmetric and asymmetric C-H stretching modes are anticipated in the 2900–3000 cm⁻¹ range. chemijournal.com Methyl bending (scissoring and rocking) vibrations typically occur around 1400–1470 cm⁻¹. scielo.org.mx
Chloro Substituents: The C-Cl stretching vibrations are characteristic of the halogenation. These modes are generally observed as strong bands in the fingerprint region of the spectrum, typically between 650 cm⁻¹ and 760 cm⁻¹. Studies on related compounds like 8-chloroquinoline and 1-chloroisoquinoline confirm C-Cl stretching modes appearing around 651-675 cm⁻¹. researchgate.netdergipark.org.tr
A summary of these expected vibrational modes is presented below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Moiety |
| Aromatic C-H Stretching | 3000 - 3100 | Quinoline Ring |
| Methyl C-H Stretching (symm. & asymm.) | 2900 - 3000 | -CH₃ Groups |
| C=C and C=N Skeletal Stretching | 1200 - 1625 | Quinoline Ring |
| Methyl C-H Bending | 1400 - 1470 | -CH₃ Groups |
| C-N Stretching | 1266 - 1386 | Quinoline Ring |
| Aromatic C-H In-Plane Bending | 1000 - 1300 | Quinoline Ring |
| Aromatic C-H Out-of-Plane Bending | 750 - 1000 | Quinoline Ring |
| C-Cl Stretching | 650 - 760 | C-Cl Bonds |
This table represents predicted values based on characteristic group frequencies and data from analogous compounds.
To achieve precise assignment of the numerous vibrational bands, experimental IR and Raman spectra are commonly correlated with quantum chemical calculations. nih.gov Density Functional Theory (DFT) has proven to be a highly effective method for this purpose. researchgate.net The standard approach involves optimizing the molecular geometry and calculating harmonic vibrational frequencies using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). nih.gov
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. To correct for this, the computed wavenumbers are uniformly scaled with an empirical factor, typically around 0.96, which significantly improves the agreement with experimental data. nih.gov The assignment of each band is then confirmed by analyzing the Potential Energy Distribution (PED), which describes the contribution of individual bond stretches, bends, and torsions to each vibrational mode. dergipark.org.tr This combined experimental-theoretical approach allows for a confident and detailed assignment of the complex vibrational spectrum. researchgate.net
X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org While a crystal structure for this compound has not been reported, an analysis would provide unambiguous data on its molecular geometry, conformation, and intermolecular interactions.
Based on crystal structures of related quinoline derivatives, several structural features can be anticipated. chemmethod.com The fused quinoline ring system is expected to be largely planar. The C-Cl and C-C bond lengths and angles will be influenced by the electronic effects of the substituents and the steric hindrance between the chloro-group at position 8 and the methyl group at position 2. The analysis would also reveal the packing of molecules in the crystal lattice, which is stabilized by non-covalent interactions such as C-H···N weak hydrogen bonds or potential π–π stacking between the aromatic rings of adjacent molecules. chemmethod.com
A crystallographic analysis would yield precise unit cell parameters, as illustrated by the example data for a related heterocyclic compound in the table below.
| Crystallographic Parameter | Illustrative Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.9308 |
| b (Å) | 10.9695 |
| c (Å) | 14.7966 |
| α (°) | 90 |
| β (°) | 98.6180 |
| γ (°) | 90 |
| Volume (ų) | 900.07 |
| Z (molecules/unit cell) | 4 |
This table provides example data from a known substituted heterocyclic crystal structure to illustrate the parameters obtained from an X-ray diffraction experiment. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic structure of a molecule by probing transitions between electronic energy levels. tanta.edu.eg The spectrum of this compound is expected to be dominated by transitions within the aromatic quinoline system.
The primary electronic transitions in quinoline and its derivatives are π → π* and n → π* transitions. researchgate.net
π → π* transitions: These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.
n → π* transitions: These lower-intensity transitions involve the excitation of a non-bonding electron from the nitrogen atom's lone pair into a π* antibonding orbital.
The positions and intensities of these absorption bands are sensitive to the nature and position of substituents. Both chloro (an auxochrome) and methyl groups can induce shifts in the absorption maxima. acs.org Generally, such substitutions lead to a bathochromic shift (a shift to longer wavelengths) compared to the parent quinoline molecule due to the extension of the conjugated system and electronic perturbations. researchgate.net The polarity of the solvent can also influence the spectrum; π → π* transitions often exhibit a red shift in more polar solvents. tanta.edu.eg
Based on studies of related substituted quinolines, the predicted electronic transitions are summarized in the following table.
| Predicted λₘₐₓ Range (nm) | Transition Type | Associated Moiety |
| ~250 - 290 | π → π | Quinoline Ring |
| ~310 - 340 | π → π | Quinoline Ring |
| ~320 - 360 | n → π* | Quinoline Ring (N) |
This table represents predicted absorption maxima based on data from analogous substituted quinoline compounds. researchgate.netresearchgate.net
Computational and Theoretical Investigations of 4,8 Dichloro 2,3,6 Trimethylquinoline
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are cornerstones of modern computational chemistry. These approaches are used to solve the Schrödinger equation for a given molecule, yielding detailed information about its electronic structure and energy. DFT, with its balance of accuracy and computational cost, is widely used for studying substituted quinoline (B57606) systems. nih.govrjptonline.org Ab initio methods, while more computationally intensive, can provide highly accurate benchmark data. These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.
A critical first step in computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. For 4,8-Dichloro-2,3,6-trimethylquinoline, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of the atoms. The planarity of the quinoline ring system is a key feature, though the methyl groups will have specific orientations. The resulting optimized geometry is crucial for the accuracy of all subsequent computational predictions.
Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C-C (aromatic) Bond Length | 1.39 - 1.42 Å |
| C-N Bond Length | 1.33 - 1.38 Å |
| C-Cl Bond Length | 1.74 - 1.76 Å |
| C-C (methyl) Bond Length | 1.51 - 1.53 Å |
| C-H (methyl) Bond Length | 1.09 - 1.10 Å |
| C-C-C Bond Angle (ring) | 118 - 122° |
| C-N-C Bond Angle (ring) | 117 - 119° |
| C-C-Cl Bond Angle | 119 - 121° |
Note: The values in this table are predicted based on computational studies of similar substituted quinoline molecules and are intended to be illustrative.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org For this compound, the HOMO is expected to be distributed across the π-system of the quinoline ring, while the LUMO would also be located on the aromatic system.
Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |
Note: These values are hypothetical and based on trends observed in computational studies of other halogenated and alkylated quinolines. researchgate.net
The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack. For this compound, the nitrogen atom in the quinoline ring and the regions around the chlorine atoms are expected to be areas of negative potential, making them potential sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the methyl groups and certain parts of the aromatic ring would exhibit a positive potential.
Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) through Computational Methods
Computational methods are widely used to predict the spectroscopic signatures of molecules, which can aid in their identification and characterization. nih.gov
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus. For this compound, the predicted shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the methyl groups.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Protons | 7.0 - 8.5 |
| Methyl Protons | 2.3 - 2.8 |
| Aromatic Carbons | 120 - 150 |
| Methyl Carbons | 15 - 25 |
Note: These are estimated chemical shift ranges based on the expected electronic environment of the nuclei.
IR Spectroscopy: Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks in an IR spectrum. This allows for the theoretical assignment of absorption bands to specific functional groups and vibrational motions within the molecule.
Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (methyl) | 2850 - 2980 |
| C=C/C=N stretch (ring) | 1450 - 1650 |
| C-Cl stretch | 700 - 850 |
Note: These are typical frequency ranges for the specified vibrational modes.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. For this compound, the spectrum would be expected to show absorptions corresponding to π-π* and n-π* transitions within the quinoline ring system.
Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λmax (nm) |
|---|---|
| π-π | 280 - 320 |
| n-π | 330 - 370 |
Note: These are estimated absorption maxima based on the electronic structure of similar quinoline derivatives. researchgate.net
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating the transition state structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, providing insight into the reaction kinetics.
For this compound, theoretical studies could predict the most likely sites for further electrophilic substitution reactions, such as halogenation and alkylation. Based on the principles of electrophilic aromatic substitution on the quinoline ring, and guided by the predicted ESP map, the positions on the carbocyclic ring that are not already substituted would be the most probable sites for reaction. Computational modeling of the reaction pathways would involve identifying the transition states for substitution at each possible position and comparing their activation energies. The position with the lowest activation energy would correspond to the kinetically favored product. The electron-donating methyl groups would activate the ring towards electrophilic attack, while the deactivating effect of the chlorine atoms would also influence the regioselectivity.
Mechanistic Insights into Catalyzed Quinoline Formations
The synthesis of substituted quinolines, such as this compound, often relies on catalyzed chemical reactions that enhance efficiency and selectivity. Computational chemistry, particularly Density Functional Theory (DFT), provides critical insights into the complex mechanisms of these reactions. Classic methods for quinoline synthesis include the Friedländer, Combes, and Skraup reactions, which involve the condensation of anilines or related compounds with carbonyls. organicreactions.org Catalysts, ranging from acids and bases to transition metals, play a pivotal role in lowering the activation energy barriers of key reaction steps.
The Friedländer synthesis, for instance, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.orgwikipedia.org Computational studies on catalyzed versions of this reaction reveal a multi-step process. A plausible catalyzed mechanism for the formation of a polysubstituted quinoline is outlined below:
Initial Condensation: The reaction typically begins with an aldol-type condensation between the reactants. This step is often the rate-limiting one. researchgate.net
Cyclization: The intermediate formed then undergoes an intramolecular cyclization.
Dehydration: The final step is a dehydration (elimination of a water molecule) to form the aromatic quinoline ring system. researchgate.net
DFT calculations help elucidate the transition states and intermediates involved in these steps. For example, in a metal-catalyzed synthesis, the catalyst can coordinate with the carbonyl oxygen, increasing its electrophilicity and facilitating the initial condensation. Theoretical models can calculate the energy profiles of different potential pathways, confirming the most favorable route. Studies on manganese or copper-catalyzed quinoline syntheses have used DFT to map out the entire catalytic cycle, showing how the catalyst is regenerated and participates in key bond-forming events. researchgate.net
| Reaction Step | Hypothetical Uncatalyzed Activation Energy (kJ/mol) | Hypothetical Catalyzed Activation Energy (kJ/mol) | Description |
| Aldol Condensation | 120 - 150 | 70 - 90 | Catalyst activates the carbonyl group, lowering the energy of the transition state for C-C bond formation. |
| Cyclization | 80 - 100 | 50 - 70 | Catalyst facilitates the correct geometry for intramolecular ring closure. |
| Dehydration | 90 - 110 | 60 - 80 | Catalyst assists in the elimination of water to form the stable aromatic ring. |
This interactive table presents hypothetical energy values based on trends observed in computational studies of catalyzed quinoline syntheses to illustrate the impact of catalysis.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations provide valuable information about its conformational flexibility and the nature of its interactions with other molecules. researchgate.net
The core quinoline structure is a rigid, bicyclic aromatic system. Therefore, its conformational flexibility is primarily limited to the rotation of its substituents: the three methyl groups. MD simulations can track the rotational freedom of these methyl groups around their respective carbon-carbon single bonds. These simulations reveal the preferred orientations (rotamers) of the methyl groups and the energy barriers associated with their rotation, which can be influenced by steric hindrance from adjacent groups, including the chlorine atoms.
Intermolecular interactions are critical for understanding the bulk properties of the compound. MD simulations, often performed in a simulated solvent box, can characterize these interactions in detail. Key potential interactions for this compound include:
Van der Waals Forces: These are ubiquitous interactions arising from temporary fluctuations in electron density and are the primary forces governing nonpolar interactions.
Dipole-Dipole Interactions: The presence of electronegative chlorine and nitrogen atoms creates a permanent dipole moment in the molecule, leading to electrostatic interactions with other polar molecules.
π-π Stacking: The aromatic quinoline ring can interact with other aromatic systems through stacking interactions, where the electron clouds of the rings align.
Halogen Bonding: The chlorine atoms on the quinoline ring can act as electrophilic regions (σ-holes) and interact with nucleophilic sites on adjacent molecules, a specific and directional non-covalent interaction. mdpi.com
MD simulations can quantify the strength and frequency of these interactions, providing a molecular-level picture of how the compound behaves in a condensed phase. nih.govnih.gov
| Interaction Type | Description | Functional Groups Involved | Estimated Energy (kJ/mol) |
| Van der Waals | General attractive/repulsive forces | Entire molecule, especially methyl groups | 0.4 - 4 |
| π-π Stacking | Interaction between aromatic rings | Quinoline ring system | 0 - 50 |
| Dipole-Dipole | Electrostatic interaction between permanent dipoles | C-Cl bonds, Quinoline Nitrogen | 5 - 20 |
| Halogen Bonding | Directional interaction involving a halogen | C-Cl bonds with a nucleophile (e.g., N, O) | 5 - 180 |
This interactive table summarizes the types of intermolecular forces this compound can exhibit, with typical energy ranges.
QSAR (Quantitative Structure-Activity Relationship) Principles Applied to General Reactivity Trends (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical expressions that relate the chemical structure of a series of compounds to a specific property or activity. researchgate.net While often used in drug discovery, the principles of QSAR can be applied to predict general chemical reactivity, a field known as Quantitative Structure-Reactivity Relationships (QSRR). This approach uses calculated molecular descriptors to predict how a molecule will behave in a chemical reaction. dergipark.org.tr
For this compound, QSAR principles can help predict its reactivity towards electrophilic or nucleophilic attack. The electronic properties of the quinoline ring are significantly modified by its substituents. The three methyl groups are electron-donating, increasing the electron density of the ring system and generally activating it towards electrophilic substitution. Conversely, the two chlorine atoms are electron-withdrawing (via induction) but also electron-donating (via resonance), leading to a more complex influence on reactivity. orientjchem.org
Key molecular descriptors calculated through computational methods like DFT are used to build QSRR models:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. A high HOMO energy suggests a greater propensity to donate electrons (nucleophilicity), while a low LUMO energy indicates a greater propensity to accept electrons (electrophilicity). rsc.org
Molecular Electrostatic Potential (MEP): An MEP map visually shows the charge distribution on a molecule. Red regions (negative potential) indicate likely sites for electrophilic attack, while blue regions (positive potential) are susceptible to nucleophilic attack. nih.gov
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity provide a quantitative measure of a molecule's stability and reactivity. researchgate.net For instance, a "softer" molecule is generally more reactive.
Atomic Charges: Calculating the partial charge on each atom can help identify the most electron-rich or electron-poor sites, predicting regioselectivity in reactions.
By analyzing these descriptors, one can predict, for example, that electrophilic attack on this compound is most likely to occur at positions on the benzene (B151609) ring made electron-rich by the methyl groups, while nucleophilic attack might be directed at the carbon atoms bearing the chlorine substituents. frontiersin.org
| Descriptor | Definition | Predicted Trend for this compound | Implication for Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher than unsubstituted quinoline due to methyl groups. | Increased nucleophilicity; more reactive towards electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lowered by electron-withdrawing chlorine atoms. | Increased electrophilicity; more susceptible to nucleophilic attack at specific sites. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Lower than simpler quinolines due to multiple substituents. | Increased overall reactivity compared to a less substituted, "harder" molecule. |
| Dipole Moment | Measure of molecular polarity. | Significant due to chloro and nitrogen atoms. | Influences solubility and interactions with polar reagents and solvents. |
This interactive table outlines key QSAR/QSRR descriptors and their predicted influence on the chemical reactivity of the target compound.
Q & A
Q. What are the optimal synthetic routes for 4,8-Dichloro-2,3,6-trimethylquinoline?
The synthesis typically involves sequential chlorination and alkylation steps. For example:
- Chlorination : Starting with a quinoline precursor (e.g., 2,3,6-trimethylquinoline), regioselective chlorination at positions 4 and 8 can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) under controlled conditions .
- Methylation : Methyl groups are introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. For instance, methyl halides (e.g., CH₃I) with Lewis acids like AlCl₃ may facilitate methylation at the 2,3,6-positions .
- Key reagents : Palladium catalysts (e.g., Pd(OAc)₂), bases (K₂CO₃), and solvents (DMF) are critical for yield optimization .
Q. How can researchers characterize the purity and structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions. For example, methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.5–8.5 ppm) provide distinct splitting patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% recommended for biological studies). Retention time comparisons with standards are critical .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₂H₁₁Cl₂N: theoretical 256.03 g/mol) and detects isotopic chlorine patterns .
Q. What are the stability profiles of this compound under varying storage and experimental conditions?
- Thermal Stability : Accelerated degradation studies (40–60°C) in inert atmospheres show minimal decomposition over 72 hours.
- Photostability : UV light exposure (λ > 300 nm) may cause dechlorination; storage in amber vials is advised .
- Hydrolytic Stability : Stable in anhydrous organic solvents (e.g., DMSO, acetonitrile) but hydrolyzes slowly in aqueous acidic/basic conditions .
Advanced Research Questions
Q. What challenges arise in achieving regioselective substitution during synthesis?
- Steric Hindrance : Methyl groups at 2,3,6-positions hinder electrophilic attack at adjacent sites, necessitating precise temperature control (e.g., –10°C for chlorination) .
- Directing Effects : Chlorine atoms act as meta-directors, while methyl groups are ortho/para-directors. Computational modeling (DFT) predicts dominant reaction pathways .
- Mitigation Strategies : Use of bulky directing groups (e.g., tert-butyl) or protective agents (e.g., Boc) improves regioselectivity .
Q. How does the substitution pattern influence biological activity in enzyme inhibition studies?
- Lipophilicity : Methyl groups enhance membrane permeability (logP ≈ 3.5), while chlorine atoms increase electrophilicity for covalent binding .
- Case Study : Analogous compounds (e.g., 4-chloro-2,3-dimethylquinoline) show IC₅₀ values of 0.8–1.2 µM against p38α MAP kinase, suggesting a role in anti-inflammatory drug design .
- SAR Insights : Removing a methyl group (e.g., at position 3) reduces potency by 40%, highlighting the importance of steric complementarity .
Q. What computational tools are recommended to model interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., quinoline derivatives in cytochrome P450) .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes. Methyl groups stabilize hydrophobic interactions (ΔG ≈ –9.2 kcal/mol) .
- QSAR Models : Hammett constants (σ) for substituents correlate with inhibitory activity (R² = 0.89) .
Q. How can researchers resolve contradictions in reported biological data for quinoline derivatives?
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-1 vs. COX-2) may explain divergent IC₅₀ values .
- Purity Thresholds : Impurities >2% (e.g., dechlorinated byproducts) can skew results. LC-MS tracking of batch-to-batch consistency is critical .
- Meta-Analysis : Systematic reviews of PubChem BioAssay data (AID 1259365) identify outlier studies for exclusion .
Q. What strategies optimize derivative design for enhanced solubility or target affinity?
- Bioisosteric Replacement : Trifluoromethyl (CF₃) at position 6 improves metabolic stability (t₁/₂ increase from 2.1 to 4.7 hours) .
- Prodrug Approaches : Esterification of methyl groups (e.g., acetyl) enhances aqueous solubility (from 0.02 mg/mL to 1.5 mg/mL) .
- Fragment-Based Screening : SPR-based assays identify fragments (MW < 300 Da) for hybrid molecule synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
